Magnesium citrate hydrate

Description

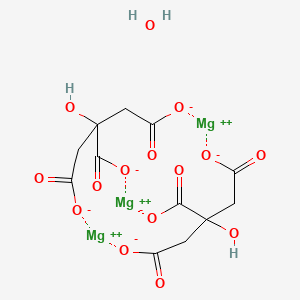

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H12Mg3O15 |

|---|---|

Molecular Weight |

469.13 g/mol |

IUPAC Name |

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate |

InChI |

InChI=1S/2C6H8O7.3Mg.H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;;3*+2;/p-6 |

InChI Key |

HZTVQLXIRHEMMB-UHFFFAOYSA-H |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Mg+2].[Mg+2].[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Magnesium Citrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis, purification, and characterization of magnesium citrate (B86180) hydrate (B1144303). It is designed to equip researchers, scientists, and professionals in drug development with detailed methodologies and comparative data to support their work with this important compound. Magnesium citrate, a salt of citric acid, is widely utilized in pharmaceutical formulations as a saline laxative and as a source of magnesium supplementation. Its synthesis can be achieved through various pathways, each with distinct advantages and considerations.

Synthesis Protocols

The laboratory synthesis of magnesium citrate hydrate can be approached through several methods, primarily involving the reaction of citric acid with a magnesium source. The choice of the magnesium precursor—typically magnesium carbonate, magnesium oxide, magnesium hydroxide (B78521), or metallic magnesium—influences the reaction conditions and the characteristics of the final product. Below are detailed protocols for the most common synthesis routes.

Method 1: Synthesis from Magnesium Carbonate

This method is widely employed due to the ready availability and relatively low cost of magnesium carbonate. The reaction proceeds with the evolution of carbon dioxide gas.

Experimental Protocol:

-

Preparation of Reactants: In a beaker, dissolve the desired amount of citric acid in deionized water. A common starting point is a 1:2 molar ratio of magnesium carbonate to citric acid.

-

Reaction: Gently heat the citric acid solution to approximately 70°C with continuous stirring.

-

Slowly add powdered magnesium carbonate to the heated citric acid solution in small portions to control the effervescence from the release of CO2.

-

Continue stirring and maintain the temperature until the reaction is complete, as indicated by the cessation of gas evolution and the formation of a clear solution.

-

Monitor and adjust the pH of the reaction mixture to a range of 5-8.[1]

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Purification: Collect the precipitated crystals by vacuum filtration. Wash the crystals with cold deionized water to remove any unreacted starting materials.

-

Drying: Dry the purified crystals in an oven at a temperature between 70-80°C to obtain this compound. For the anhydrous form, the drying temperature can be increased to 150°C.[1]

A study reported a yield of 70% for the synthesis of magnesium citrate from basic magnesium carbonate.[2]

Method 2: Synthesis from Magnesium Oxide

Magnesium oxide serves as a potent, albeit less reactive, magnesium source. This reaction is typically slower and may require more stringent control of conditions.

Experimental Protocol:

-

Preparation of Reactants: Prepare a solution of citric acid in deionized water. The molar ratio of magnesium oxide to citric acid is generally 3:2 for the synthesis of trimagnesium dicitrate.

-

Reaction: Heat the citric acid solution to around 70°C with vigorous stirring.[1]

-

Gradually add magnesium oxide powder to the citric acid solution. The reaction is exothermic, and the temperature should be monitored and controlled, not exceeding 90°C.[1]

-

Continue the reaction with stirring for 3-4 hours until a significant amount of white precipitate is formed.[1]

-

Crystallization and Purification: Once the reaction mixture has cooled, collect the this compound precipitate by filtration.

-

Wash the product with deionized water to remove impurities.

-

Drying: Dry the product in an oven at a suitable temperature to obtain the desired hydrate.

Method 3: Synthesis from Magnesium Hydroxide

Magnesium hydroxide offers a good balance of reactivity and handling safety. The reaction produces water as the only byproduct.

Experimental Protocol:

-

Preparation of Reactants: Prepare a slurry of magnesium hydroxide in deionized water.

-

Reaction: In a separate vessel, dissolve citric acid in water and heat to 70°C.

-

Slowly add the magnesium hydroxide slurry to the hot citric acid solution while stirring continuously.[1]

-

Maintain the reaction mixture at 70°C and a pH between 5 and 8 until the reaction is complete.[1]

-

Crystallization, Purification, and Drying: Follow the same procedure as outlined in Method 1 for crystallization, purification, and drying of the final product.

Method 4: Synthesis from Metallic Magnesium

This method utilizes elemental magnesium and results in the formation of hydrogen gas as a byproduct, requiring appropriate safety precautions. A Russian patent describes a method for producing magnesium citrate tetrahydrate with a high yield.[3]

Experimental Protocol:

-

Preparation of Reactants: Prepare a 9-11% aqueous solution of citric acid.

-

Reaction: At a temperature between 16-18°C, gradually add magnesium chips to the citric acid solution. The mass ratio of citric acid to magnesium should be approximately 4.8-5.0:1.[3]

-

Control the reaction temperature, allowing it to rise to, but not exceed, 45°C.

-

Continue the reaction until the pH of the mixture reaches 7.0-7.1 and the evolution of hydrogen gas ceases.[3]

-

Isolation and Drying: Separate the resulting solution from any unreacted magnesium.

-

Evaporate the solvent and dry the solid residue to a constant weight to obtain magnesium citrate tetrahydrate.[3] This method has been reported to yield approximately 92% of the theoretical product.[3]

Comparative Data of Synthesis Methods

The selection of a synthesis protocol can be guided by factors such as cost, safety, desired yield, and the specific hydrate form required. The following table summarizes key quantitative parameters for the described methods.

| Magnesium Source | Molar/Weight Ratio (Mg Source:Citric Acid) | Reaction Temperature (°C) | Reaction pH | Reported Yield (%) | Notes |

| Magnesium Carbonate | 1:2 (molar) | ~70 | 5-8 | 70[2] | Evolution of CO2 gas. |

| Magnesium Oxide | 3:2 (molar) | 70-90 | - | Not specified | Exothermic reaction. |

| Magnesium Hydroxide | - | ~70 | 5-8 | Not specified | Water is the only byproduct. |

| Metallic Magnesium | 1:4.8-5.0 (weight) | 16-45 | 7.0-7.1 | ~92[3] | Evolution of H2 gas; safety precautions required. |

Characterization of this compound

Proper characterization of the synthesized this compound is crucial to confirm its identity, purity, and hydration state. The following are key analytical techniques and protocols.

Determination of Magnesium Content by EDTA Titration

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a standard method for quantifying the magnesium content.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 400 mg of the synthesized this compound and dissolve it in 50 mL of deionized water.

-

Buffering: Add 20 mL of an ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.

-

Indicator: Add a few drops of an appropriate indicator, such as Eriochrome Black T.

-

Titration: Titrate the solution with a standardized 0.05 M EDTA solution. The endpoint is indicated by a color change from wine red to blue.

-

Calculation: The magnesium content can be calculated from the volume of EDTA solution consumed, where each mL of 0.05 M EDTA is equivalent to 1.215 mg of magnesium. A blank titration should be performed, and any necessary corrections made.[4]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of magnesium citrate and detecting any organic impurities.

Experimental Protocol (General Guidance):

-

Column: A suitable column would be a strong cation-exchange column or a C18 reversed-phase column.

-

Mobile Phase: For cation-exchange, an acidic buffer with a counter-ion would be appropriate. For reversed-phase, a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) would be used.

-

Detection: A UV detector set at a low wavelength (e.g., 210 nm) can be used to detect the citrate moiety.

-

Sample Preparation: Prepare a standard solution of high-purity magnesium citrate in the mobile phase. Dissolve the synthesized sample in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the synthesized sample can be determined by comparing the peak area of the main component to the total area of all peaks.

Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of characteristic functional groups in the magnesium citrate molecule and to provide information about its hydration state.

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the dried this compound sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the FTIR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Spectral Interpretation: The resulting spectrum should be compared with a reference spectrum of magnesium citrate. Key characteristic peaks to look for include:

-

A broad absorption band in the region of 3600-3000 cm⁻¹ corresponding to the O-H stretching vibrations of water molecules, indicating the presence of hydrate water.

-

Strong absorption bands in the region of 1600-1550 cm⁻¹ and 1450-1380 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) groups, respectively.

-

The absence of a strong absorption band around 1700 cm⁻¹, which would indicate the presence of unreacted citric acid (carboxylic acid C=O stretch).

-

Visualizing the Synthesis and Workflow

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the chemical reaction for the synthesis from magnesium carbonate and a general experimental workflow.

Caption: Chemical reaction for the synthesis of trimagnesium dicitrate.

Caption: General experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Characterization of Magnesium Citrate Hydrate by XRD and FTIR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of magnesium citrate (B86180) hydrate (B1144303) using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the analytical methodologies, data interpretation, and structural elucidation of this important pharmaceutical compound.

Magnesium citrate is a saline laxative and is also used as a dietary supplement. Its hydrated forms are of particular interest due to their stability and bioavailability. Accurate characterization of the specific hydrate form is crucial for quality control, formulation development, and regulatory compliance. XRD provides information on the crystalline structure and phase purity, while FTIR is a powerful tool for identifying functional groups and confirming the molecular structure.

Experimental Protocols

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phase, determine the crystal structure, and assess the purity of magnesium citrate hydrate.

Methodology: Powder X-ray Diffraction (PXRD)

A detailed experimental protocol for the analysis of this compound using PXRD is outlined below. This protocol is synthesized from best practices in pharmaceutical analysis.[1][2][3][4]

1.1. Sample Preparation:

-

Grinding: The first essential step is to obtain a fine, homogenous powder to ensure random orientation of the crystallites and improve counting statistics.[1][2] Gently grind the this compound sample using an agate mortar and pestle. To minimize potential dehydration or structural changes due to mechanical stress, grinding can be performed under a liquid medium like ethanol.[2] For quantitative analysis, specialized techniques like cryo-grinding or using a McCrone Mill can produce particle sizes approaching 1 μm with a narrow size distribution.[2][5]

-

Sample Mounting: The finely ground powder should be carefully packed into a sample holder. Back-loading techniques are often preferred to minimize preferred orientation.[3] The sample surface should be smooth and level with the surface of the holder to avoid errors in peak positions.[3] For hygroscopic samples, a sealed sample holder with a low-absorbing window (e.g., Kapton film) should be used.[3][6]

1.2. Instrumentation and Data Collection:

-

Instrument: A modern powder X-ray diffractometer equipped with a Bragg-Brentano geometry is typically used.

-

X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is the most common X-ray source.

-

Instrument Settings (based on similar analyses): [6]

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 5° to 50°.

-

Step Size: 0.02°.

-

Scan Speed/Time per Step: 1 second/step.

-

Divergence Slit: 1°.

-

Receiving Slit: 0.2 mm.

-

Detector: A solid-state detector, such as a scintillation counter or a position-sensitive detector.

-

1.3. Data Analysis:

-

Phase Identification: The experimental XRD pattern is compared with reference patterns from crystallographic databases, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).[7]

-

Structural Refinement: For detailed structural analysis, Rietveld refinement can be performed using the diffraction data. This method refines a theoretical crystal structure model until the calculated diffraction pattern matches the experimental one.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Objective: To identify the functional groups present in this compound and confirm its molecular identity.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient and widely used technique for the analysis of solid powders, as it requires minimal sample preparation.

2.1. Sample Preparation:

-

Place a small amount of the finely ground this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Ensure uniform and firm contact between the sample and the crystal surface by applying pressure using the ATR accessory's pressure clamp.

2.2. Instrumentation and Data Collection:

-

Instrument: A Fourier-Transform Infrared spectrometer equipped with a single-bounce ATR accessory.

-

Instrument Settings:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Scan: A background spectrum of the clean, empty ATR crystal must be collected before running the sample.

-

2.3. Data Analysis:

-

The resulting infrared spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

The positions and relative intensities of the absorption bands are used to identify the characteristic functional groups of the citrate and water molecules.[9][10] Comparison with spectral libraries can aid in the identification of the compound.[11]

Data Presentation

Quantitative XRD Data for Magnesium Citrate Hydrates

The following table summarizes the prominent X-ray diffraction peaks for two known forms of this compound, as determined from synchrotron powder diffraction data.[6]

| Magnesium Hydrogen Citrate Dihydrate | Bis(dihydrogen citrato)magnesium |

| 2θ (°) | 2θ (°) |

| 7.5 | 6.2 |

| 10.8 | 9.8 |

| 12.4 | 12.5 |

| 15.0 | 14.8 |

| 18.2 | 16.5 |

| 20.1 | 18.9 |

| 22.6 | 20.5 |

| 25.2 | 22.1 |

| 28.0 | 24.5 |

| 30.5 | 26.8 |

Note: These are approximate 2θ values for Cu Kα radiation, derived from the published crystal structures. The exact positions and relative intensities can vary slightly depending on the specific instrument and experimental conditions.

Key FTIR Absorption Bands for this compound

The table below lists the characteristic infrared absorption bands for this compound and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| ~3400 (broad) | O-H stretching | Water of hydration, hydroxyl groups |

| ~2970 | C-H stretching | Aliphatic C-H |

| ~1730 | C=O stretching | Carboxylic acid |

| ~1590 | C=O asymmetric stretching | Carboxylate |

| ~1420 | C=O symmetric stretching | Carboxylate |

| ~1100 | C-O stretching | C-O bonds |

| Below 1000 | Fingerprint region | Complex vibrations involving the entire molecule |

Note: The exact peak positions can be influenced by the degree of hydration and the crystalline environment.

Visualization

References

- 1. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 3. ijbpas.com [ijbpas.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. retsch.com [retsch.com]

- 6. Crystal structures of two magnesium citrates from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structures of two magnesium citrates from powder diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ejournal.upi.edu [ejournal.upi.edu]

- 10. researchgate.net [researchgate.net]

- 11. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

Unraveling the Crystalline Maze: A Technical Guide to the Crystal Structures of Magnesium Citrate Hydrates

For Researchers, Scientists, and Drug Development Professionals

Magnesium citrate (B86180), a widely utilized salt in pharmaceutical and nutraceutical formulations, exists in various hydration states, each possessing unique physicochemical properties that can significantly impact bioavailability, stability, and manufacturing processes. A thorough understanding of the crystal structure of these different magnesium citrate hydrates is paramount for ensuring product quality, consistency, and efficacy. This technical guide provides an in-depth analysis of the crystal structures of known magnesium citrate hydrates, presenting key quantitative data, detailed experimental protocols, and visual representations of analytical workflows.

Introduction to Magnesium Citrate Hydrates

Magnesium citrate is known to form several stable hydrates, with the degree of hydration influencing its crystalline arrangement. The spatial organization of magnesium ions, citrate anions, and water molecules defines the crystal lattice, which in turn dictates the material's bulk properties. The primary forms that have been structurally characterized are:

-

Magnesium Hydrogen Citrate Dihydrate - Mg(HC₆H₅O₇)(H₂O)₂

-

Bis(dihydrogencitrato)magnesium - Mg(H₂C₆H₅O₇)₂

-

Magnesium Citrate Decahydrate (B1171855) - [Mg(H₂O)₆][Mg(C₆H₅O₇)(H₂O)]₂(H₂O)₂[1][2]

-

Magnesium Citrate Nonahydrate

-

Magnesium Citrate 14-hydrate[3]

This guide will focus on the detailed crystal structure analysis of the dihydrate, bis(dihydrogencitrato)magnesium, and decahydrate forms, for which comprehensive crystallographic data is available.

Crystal Structure and Quantitative Data

The precise determination of the atomic arrangement within these hydrated crystals has been achieved primarily through X-ray diffraction techniques, particularly using high-resolution synchrotron X-ray powder diffraction data.[1][2][4][5]

Crystallographic Data Summary

The following tables summarize the key crystallographic parameters for three well-characterized magnesium citrate hydrates. This data is essential for phase identification, quality control, and computational modeling.

Table 1: Crystallographic Data for Magnesium Hydrogen Citrate Dihydrate, Mg(HC₆H₅O₇)(H₂O)₂

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2345(2) |

| b (Å) | 6.5891(1) |

| c (Å) | 15.0123(2) |

| β (°) | 109.456(1) |

| Volume (ų) | 1046.51(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.693 |

| Data obtained from Rietveld refinement of synchrotron powder diffraction data. |

Table 2: Crystallographic Data for Bis(dihydrogencitrato)magnesium, Mg(H₂C₆H₅O₇)₂

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.7383(8) |

| b (Å) | 7.8289(2) |

| c (Å) | 11.0116(4) |

| β (°) | 116.824(2) |

| Volume (ų) | 1594.3(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.701 |

| Data obtained from Rietveld refinement of synchrotron powder diffraction data. |

Table 3: Crystallographic Data for Magnesium Citrate Decahydrate, [Mg(H₂O)₆][Mg(C₆H₅O₇)(H₂O)]₂(H₂O)₂

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.63 |

| b (Å) | 23.35 |

| c (Å) | 6.78 |

| β (°) | 94.1 |

| Volume (ų) | 1678 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.55 |

| Data from single-crystal X-ray diffraction. |

Molecular and Supramolecular Architecture

In all characterized structures, the magnesium cation exhibits an octahedral coordination geometry.[1][2][4] However, the coordinating ligands and the overall supramolecular assembly differ significantly between the hydrates.

-

Magnesium Hydrogen Citrate Dihydrate: In this structure, the Mg²⁺ ion is coordinated by three carboxylate oxygen atoms, the citrate hydroxyl group, and two water molecules. The citrate anion acts as a tridentate ligand. The MgO₆ coordination polyhedra are isolated within the crystal lattice.[1][2]

-

Bis(dihydrogencitrato)magnesium: Here, the Mg²⁺ ion is coordinated by two hydroxyl groups and four central carboxylate groups from two different citrate anions. The citrate anion functions as a bidentate ligand. A key feature of this structure is that the MgO₆ octahedra share edges to form infinite chains.[1][2][4]

-

Magnesium Citrate Decahydrate: This structure is more complex, featuring two distinct magnesium environments. One Mg²⁺ ion is coordinated by six water molecules, forming a [Mg(H₂O)₆]²⁺ cation. The other is coordinated to a citrate anion and one water molecule. These components, along with additional water molecules of crystallization, are linked through a network of hydrogen bonds.[1][2]

Strong O—H···O hydrogen bonds are a dominant feature in all these structures, playing a crucial role in stabilizing the crystal lattices.[1][2][4]

Experimental Protocols

The characterization of these crystalline materials relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments.

Synthesis of Magnesium Citrate Hydrates

Synthesis of Magnesium Hydrogen Citrate Dihydrate A typical synthesis involves the reaction of citric acid monohydrate with a magnesium source in an aqueous solution.[1]

-

Dissolution: Dissolve 10.0 mmol of citric acid monohydrate (e.g., 2.0798 g) in 10 ml of deionized water.

-

Reaction: Add 10.0 mmol of magnesium carbonate (e.g., 0.8427 g of Mg₅(CO₃)₄(OH)₂) to the citric acid solution.

-

Observation: Allow the reaction to proceed, characterized by slow effervescence, until a clear, colorless solution is obtained.

-

Drying: Dry the resulting solution in an oven at approximately 60°C (333 K) to yield a white solid of magnesium hydrogen citrate dihydrate.[1]

General Synthesis of Magnesium Citrate An alternative industrial method involves:

-

Reaction: Reacting magnesium carbonate, magnesium oxide, or magnesium hydroxide (B78521) with an aqueous solution of edible citric acid at an elevated temperature (e.g., 70°C).[6]

-

Crystallization: Cooling the resulting solution to induce crystallization.

-

Purification: Washing the crystals with hot deionized water.

-

Drying: Drying the purified crystals to obtain the final product.[6]

Crystal Structure Determination: Synchrotron X-ray Powder Diffraction

High-resolution powder X-ray diffraction is a powerful non-destructive technique for solving and refining crystal structures from polycrystalline samples.

-

Sample Preparation: The solid magnesium citrate hydrate (B1144303) sample is finely ground to ensure random crystal orientation. The powder is then loaded into a capillary tube (e.g., glass or Kapton).

-

Data Collection:

-

The capillary is mounted on a diffractometer at a synchrotron source.

-

A monochromatic X-ray beam is directed at the sample.

-

The diffracted X-rays are detected by a position-sensitive detector as a function of the scattering angle (2θ).

-

-

Structure Solution and Refinement (Rietveld Method):

-

The diffraction pattern is indexed to determine the unit cell parameters and space group.

-

A trial crystal structure is determined using direct methods or other structure solution algorithms.

-

The Rietveld refinement method is employed to refine the structural model. This involves minimizing the difference between the experimental diffraction pattern and a calculated pattern based on the structural model. Parameters such as atomic positions, site occupancies, and thermal parameters are adjusted until the best fit is achieved.

-

-

Structure Optimization (Optional): Density Functional Theory (DFT) calculations can be used to optimize the geometry of the refined crystal structure, providing a comparison between the experimental and a theoretically minimized structure.[1][2][4][5]

Thermal Analysis

Thermal techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for studying the hydration states and thermal stability of the compounds.

-

Sample Preparation: A small, accurately weighed amount of the magnesium citrate hydrate (typically 5-10 mg) is placed in an appropriate sample pan (e.g., aluminum or alumina).

-

TGA Measurement:

-

The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10-20 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

Mass loss steps correspond to dehydration or decomposition events. For instance, magnesium citrate nonahydrate shows a dehydration step at approximately 150 °C.[7] The thermal decomposition of magnesium citrate 14-hydrate also begins with endothermic dehydration.[8]

-

-

DSC Measurement:

-

The sample is subjected to the same heating program as in TGA.

-

The difference in heat flow between the sample and a reference pan is measured.

-

Endothermic or exothermic peaks correspond to phase transitions (e.g., melting, dehydration) or decomposition.

-

Visualizing Experimental and Logical Workflows

Diagrams created using the DOT language provide clear visual representations of the processes involved in the analysis of magnesium citrate hydrates.

Caption: Workflow for Synthesis and Structural Analysis of Magnesium Citrate Hydrates.

Caption: Key Structural Relationships Between Different Magnesium Citrate Hydrates.

Conclusion

The structural analysis of magnesium citrate hydrates reveals a fascinating diversity in crystalline and molecular architecture. The detailed crystallographic data and experimental protocols presented in this guide serve as a critical resource for researchers and professionals in the pharmaceutical industry. A profound understanding of these structures is essential for controlling the properties of magnesium citrate as an active pharmaceutical ingredient or excipient, ultimately leading to the development of safer, more effective, and more consistent products. Future research may focus on elucidating the structures of other hydrate forms and understanding the kinetics of interconversion between them under various environmental conditions.

References

- 1. Crystal structures of two magnesium citrates from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Thermal decomposition of magnesium citrate 14-hydrate | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structures of two magnesium citrates from powder diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. meixi-mgo.com [meixi-mgo.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Magnesium Citrate Hydrate Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravogravimetric analysis (TGA) of magnesium citrate (B86180) hydrate (B1144303) decomposition. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize thermal analysis techniques for material characterization. This document details the experimental protocols, decomposition pathways, and quantitative data associated with the thermal degradation of various forms of magnesium citrate hydrate.

Introduction

Magnesium citrate, a magnesium salt of citric acid, is widely used in pharmaceutical formulations as a saline laxative and a magnesium supplement. It exists in various hydrated forms, with the number of water molecules varying. The thermal stability and decomposition characteristics of this compound are critical parameters for its handling, storage, and formulation in pharmaceutical products. Thermogravimetric analysis is a powerful technique to elucidate the thermal decomposition behavior of this compound, providing valuable information on its hydration levels, thermal stability, and the nature of its decomposition products.

Decomposition Pathway of this compound

The thermal decomposition of this compound is a multi-step process that is dependent on the specific hydrate form (e.g., decahydrate (B1171855), 14-hydrate). The general pathway involves initial dehydration, followed by the decomposition of the anhydrous citrate, and finally, the formation of magnesium oxide.

The decomposition process for magnesium citrate decahydrate (Mg₃(C₆H₅O₇)₂·10H₂O) proceeds through three main stages:

-

Stage 1: Dehydration. In the temperature range of 120–250 °C, the initial mass loss corresponds to the removal of the water of hydration.

-

Stage 2: Initial Decomposition. From 250–370 °C, the anhydrous magnesium citrate begins to decompose.

-

Stage 3: Final Decomposition. In the range of 370–550 °C, the decomposition continues, leading to the formation of nanocrystalline magnesium oxide as the final residue[1].

For magnesium citrate 14-hydrate, the decomposition pathway involves the formation of specific intermediates:

-

Dehydration to Nanohydrate: At around 200 °C, the 14-hydrate undergoes endothermic dehydration to form a nanohydrate intermediate[1].

-

Formation of Anhydrous Citrate and Aconitate: Further heating leads to the formation of anhydrous magnesium citrate, which then loses two more water molecules to form magnesium aconitate[1].

-

Decomposition to Carbonate and Oxide: The magnesium aconitate subsequently decomposes to magnesium carbonate, which finally decomposes to magnesium oxide[1].

The logical workflow of the decomposition can be visualized as follows:

Quantitative Data from Thermogravimetric Analysis

The following tables summarize the quantitative data obtained from the thermogravimetric analysis of different magnesium citrate hydrates. The data includes the temperature ranges for each decomposition stage and the corresponding mass loss.

Table 1: Thermal Decomposition Data for Magnesium Citrate Decahydrate [1]

| Decomposition Stage | Temperature Range (°C) |

| Dehydration | 120–250 |

| Initial Decomposition | 250–370 |

| Final Decomposition | 370–550 |

Table 2: Thermal Decomposition Data for Magnesium Citrate 14-Hydrate [1]

| Decomposition Stage | Temperature (°C) | Intermediate/Product |

| Dehydration | ~200 | Nanohydrate |

| Further Decomposition | >200 | Anhydrous Magnesium Citrate → Magnesium Aconitate |

| Final Decomposition | Higher Temperatures | Magnesium Carbonate → Magnesium Oxide |

Experimental Protocols

A typical experimental protocol for the thermogravimetric analysis of this compound is outlined below. This protocol is a composite based on common practices in thermal analysis.

4.1. Instrumentation

A standard thermogravimetric analyzer is used, equipped with a sensitive microbalance and a furnace capable of controlled heating.

4.2. Sample Preparation

A small amount of the this compound sample (typically 5-15 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

4.3. TGA Measurement Parameters

-

Heating Rate: A linear heating rate, commonly between 5 to 20 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature up to a final temperature sufficient to ensure complete decomposition, typically around 800-1000 °C.

-

Atmosphere: The experiment is usually conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions. The flow rate is typically maintained at 20-50 mL/min.

4.4. Data Analysis

The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset and end temperatures of each decomposition step and the percentage of mass loss associated with each step. The derivative of the TGA curve (DTG curve) is often used to identify the temperatures of the maximum rates of mass loss.

The experimental workflow can be visualized as follows:

Evolved Gas Analysis (EGA)

To further elucidate the decomposition mechanism, TGA can be coupled with techniques for analyzing the evolved gases, such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). This allows for the identification of the gaseous species released at each decomposition stage. For this compound, the primary evolved gases are expected to be water (H₂O) during dehydration and carbon dioxide (CO₂) and other carbon-containing fragments during the decomposition of the citrate moiety.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. This guide has provided a detailed overview of the decomposition pathways, quantitative data, and experimental protocols relevant to the TGA of this important pharmaceutical compound. By understanding the thermal behavior of this compound, researchers and drug development professionals can ensure the quality, stability, and efficacy of pharmaceutical formulations containing this active ingredient.

References

Differential Scanning Calorimetry of Magnesium Citrate Hydrate: A Technical Guide to Phase Transitions

For Immediate Release

This technical guide provides an in-depth analysis of the phase transitions of magnesium citrate (B86180) hydrates, focusing on the application of Differential Scanning Calorimetry (DSC). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings on the thermal behavior of various magnesium citrate hydrates, outlines detailed experimental protocols, and presents a logical model of the decomposition pathways.

Introduction

Magnesium citrate, a saline laxative and dietary supplement, exists in various hydrated forms, with the nonahydrate and 14-hydrate being common examples. The stability and physicochemical properties of these hydrates are critically important in pharmaceutical formulation and manufacturing. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the phase transitions, such as dehydration (loss of water of crystallization) and decomposition, that occur upon heating. This guide explores the DSC analysis of magnesium citrate hydrates, providing a comprehensive overview of their thermal behavior.

Phase Transitions of Magnesium Citrate Hydrates

The thermal decomposition of magnesium citrate hydrates is a multi-step process that is dependent on the initial hydration state of the salt. DSC analysis reveals endothermic events corresponding to the energy required to remove water molecules from the crystal lattice, followed by the subsequent decomposition of the anhydrous salt.

Magnesium Citrate 14-Hydrate

Magnesium citrate 14-hydrate is one of the higher hydrates of this salt. Upon heating, it undergoes a significant dehydration event. Studies have shown that it initially dehydrates to a nonahydrate intermediate before further decomposition.

Magnesium Citrate Decahydrate (B1171855)

The thermal decomposition of magnesium citrate decahydrate has been observed to occur in three main stages, beginning with dehydration and followed by the decomposition of the organic moiety.

Magnesium Citrate Nonahydrate

Magnesium citrate nonahydrate (MCN) also displays a distinct thermal profile. The initial phase transition involves the loss of its nine water molecules to form anhydrous magnesium citrate. This is then followed by the decomposition of the anhydrous salt at higher temperatures.

A study on a commercially available magnesium citrate, presumed to be a hydrate (B1144303), showed a broad endothermic peak in the DSC thermogram. This peak, ranging from 73°C to 181°C and peaking at 131°C, is indicative of a dehydration event.[1] The broad nature of the peak suggests a complex, possibly multi-step, loss of water.

Quantitative Data from DSC Analysis

The following tables summarize the quantitative data obtained from DSC and other thermal analysis techniques for different magnesium citrate hydrates. It is important to note that while temperature ranges and peak temperatures are often reported, the specific enthalpy of dehydration (ΔH) is not always available in the literature.

Table 1: DSC Data for Magnesium Citrate Hydrate (Unspecified Hydration State)

| Parameter | Value | Reference |

| Temperature Range (°C) | 73 - 181 | [1] |

| Peak Temperature (°C) | 131 | [1] |

| Enthalpy of Dehydration (ΔH) | Not Reported |

Table 2: Thermal Analysis Data for Magnesium Citrate 14-Hydrate

| Phase Transition | Temperature (°C) | Products | Reference |

| Dehydration | 200 (intermediate formation) | Magnesium Citrate Nonahydrate | |

| Further Decomposition | >200 | Anhydrous Magnesium Citrate, Magnesium Aconitate, Magnesium Carbonate, Magnesium Oxide |

Table 3: Thermal Analysis Data for Magnesium Citrate Nonahydrate

| Phase Transition | Approximate Temperature (°C) | Products | Reference |

| Dehydration | 150 | Anhydrous Magnesium Citrate | |

| Decomposition Stage 1 | 300 | Itaconic Acid Magnesium, MgO | |

| Decomposition Stage 2 | 500 | Carbon, MgO, CH4 |

Table 4: Thermal Analysis Data for Magnesium Citrate Decahydrate

| Decomposition Stage | Temperature Range (°C) |

| Stage 1 | 120 - 250 |

| Stage 2 | 250 - 370 |

| Stage 3 | 370 - 550 |

Experimental Protocols

A generalized experimental protocol for the DSC analysis of magnesium citrate hydrates can be established based on common practices for hydrated salts.

Objective: To determine the temperature and enthalpy of phase transitions of this compound.

Instrumentation: A heat-flux Differential Scanning Calorimeter (DSC) equipped with a cooling system.

Materials:

-

This compound sample

-

Aluminum DSC pans and lids

-

High-purity indium and zinc for calibration

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using indium and zinc standards.

-

Sample Preparation: Accurately weigh approximately 4 mg of the this compound sample into a 40 μL flat-bottomed aluminum pan. Crimp the lid onto the pan.

-

DSC Analysis:

-

Place the sample pan in the DSC cell. An empty, sealed aluminum pan is used as a reference.

-

Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 70 mL/min.

-

Equilibrate the sample at a starting temperature, for example, 25°C.

-

Heat the sample at a constant rate of 10°C/min up to a final temperature, for instance, 300°C, to observe dehydration and initial decomposition.

-

-

Data Analysis: Analyze the resulting DSC thermogram to determine the onset temperature, peak temperature, and enthalpy (area under the peak) of any endothermic or exothermic events.

Visualizations

Experimental Workflow for DSC Analysis

The following diagram illustrates the general workflow for the DSC analysis of a this compound sample.

Thermal Decomposition Pathway of this compound

This diagram illustrates the logical progression of the thermal decomposition of a generic this compound, based on the available literature.

References

Solubility of magnesium citrate hydrate in aqueous and organic solvents

An In-depth Technical Guide on the Solubility of Magnesium Citrate (B86180) Hydrate (B1144303)

Introduction

Magnesium citrate is a salt of citric acid and magnesium, widely utilized in pharmaceutical and nutraceutical applications as a magnesium supplement and a saline laxative. It exists in various forms, including anhydrous and several hydrated states, each possessing distinct physicochemical properties, most notably, solubility. The degree of hydration, the specific salt form (e.g., trimagnesium dicitrate, dibasic magnesium citrate), and the crystal structure (crystalline vs. amorphous) significantly influence its solubility profile in both aqueous and organic media.

This technical guide provides a comprehensive overview of the solubility of different forms of magnesium citrate hydrate, details the standard experimental protocols for solubility determination, and presents visual workflows for these methodologies. The information is intended for researchers, scientists, and drug development professionals working on formulation, bioavailability, and quality control of magnesium citrate-containing products.

Forms of Magnesium Citrate

The term "magnesium citrate" can be ambiguous as it may refer to several different salts and their hydrates. The most common forms encountered in research and commercial products include:

-

Trimagnesium Dicitrate (3:2 ratio): This form consists of three magnesium atoms per two citrate molecules. It can be anhydrous or hydrated, with common hydrates including the nonahydrate (9 H₂O) and dodecahydrate (12 H₂O)[1][2].

-

Dibasic Magnesium Citrate (1:1 ratio): This salt has a 1:1 molar ratio of magnesium to a dibasic citrate ion. A notable example is the dibasic tetrahydrate[3][4].

-

Anhydrous Magnesium Citrate: This form contains no water of hydration and generally exhibits higher water solubility than its hydrated counterparts[1][2].

-

Amorphous Hydrates: Specialized manufacturing processes, such as spray-drying, can produce amorphous hydrated forms that are readily soluble in water[5].

Understanding the specific form of magnesium citrate is critical, as solubility can vary dramatically between these different states.

Quantitative Solubility Data

The solubility of magnesium citrate is highly dependent on its specific form (degree of hydration, salt type) and the solvent system. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Solubility of Magnesium Citrate Forms in Aqueous Solvents

| Form of Magnesium Citrate | Solvent | Temperature | Solubility | Reference |

| Anhydrous Trimagnesium Dicitrate | Water | 25 °C | ~10 g/100 mL or more | [1] |

| Hydrated Trimagnesium Dicitrate (general) | Water | 25 °C | ≤ 2 g/100 mL | [1] |

| Amorphous Hydrate (1-9 H₂O) | Water | 25 °C | ≥ 20 g/100 mL | [5] |

| Dibasic Tetrahydrate | Water | - | Soluble | [3][4] |

| Dodecahydrate | Water | - | Sparingly Soluble | [2] |

| Nonahydrate | Water | - | Sparingly Soluble / Nearly Unsoluble | [2][6] |

| Trimagnesium Dicitrate | Water | 20 °C | 1 - 10 g/100 mL | [7] |

| Dibasic Tetrahydrate | Dilute HCl | - | Soluble | [3][4] |

| Dibasic Tetrahydrate | Dilute Nitric Acid | - | Soluble | [3][4] |

Table 2: Solubility of Magnesium Citrate Forms in Organic Solvents

| Form of Magnesium Citrate | Solvent | Temperature | Solubility | Reference |

| Dibasic Tetrahydrate | Ethanol (96%) | - | Practically Insoluble | [3][4] |

| Anhydrous Trimagnesium Dicitrate | Ethanol (96%) | - | Practically Insoluble | [2] |

| Dodecahydrate | Ethanol (96%) | - | Practically Insoluble | [2] |

| Nonahydrate | Ethanol (96%) | - | Practically Insoluble | [2] |

| USP Tribasic Hydrate | Alcohol | - | Insoluble | [8] |

| USP Tribasic Hydrate | Acetone | - | Insoluble | [8] |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in drug development. The two primary types of solubility measured are thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute at a specific temperature and pressure. The "shake-flask" method is the gold standard for this determination[9].

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., purified water, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.

-

Equilibration: Agitate the container at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation can be performed using an orbital shaker or a magnetic stirrer.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated solution (supernatant) from the excess solid. This is typically achieved by centrifugation followed by careful decanting, or by filtration through a low-adsorption filter (e.g., PTFE or PVDF).

-

Quantification: Accurately dilute a known volume of the clear, saturated solution with an appropriate solvent.

-

Analysis: Determine the concentration of dissolved magnesium citrate in the diluted solution using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): For quantification of the citrate ion.

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP): For quantification of the magnesium ion.

-

Complexometric Titration: As described in the USP, titrating with 0.05 M edetate disodium (B8443419) after dissolving the sample in water[10].

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in units of mg/mL or g/100 mL.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess structure-solubility relationships. It measures the concentration at which a compound, rapidly dissolved from a high-concentration stock solution, precipitates in an aqueous buffer.

Protocol: Solvent Addition / Turbidimetric Method

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound by dissolving the compound in a strong organic solvent in which it is freely soluble (e.g., Dimethyl Sulfoxide - DMSO)[11].

-

Titration/Addition: Gradually add small, precise aliquots of the stock solution to a well containing the aqueous solvent of interest (e.g., phosphate-buffered saline) while monitoring for precipitation[11].

-

Precipitation Detection: The point of precipitation is detected by an increase in the turbidity of the solution. This is typically measured instrumentally using a nephelometer or a UV/Vis plate reader that can detect light scattering[12].

-

Calculation: The kinetic solubility is defined as the concentration of the compound in the well at the point where precipitation is first detected.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility using the Shake-Flask Method.

Caption: Workflow for Kinetic Solubility using the Solvent Addition Method.

References

- 1. Magnesium citrate (3:2) - Wikipedia [en.wikipedia.org]

- 2. Magnesium Citrate EP BP Ph Eur USP Manufacturers [mubychem.com]

- 3. tga.gov.au [tga.gov.au]

- 4. Magnesium citrate - dibasic tetrahydrate | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 5. JP2004091442A - Water-soluble magnesium citrate salt hydrate and method for producing the same - Google Patents [patents.google.com]

- 6. img8.21food.cn [img8.21food.cn]

- 7. lohmann-minerals.com [lohmann-minerals.com]

- 8. MAGNESIUM CITRATE USP TRIBASIC HYDRATE - PCCA [pccarx.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmacopeia.cn [pharmacopeia.cn]

- 11. pharmatutor.org [pharmatutor.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Quantum Mechanical Insights into Magnesium Citrate Hydrate Conformations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium citrate (B86180) is a widely utilized salt in pharmaceutical formulations and dietary supplements, valued for its high bioavailability. The therapeutic efficacy and physicochemical properties of magnesium citrate are intrinsically linked to its three-dimensional structure, particularly the conformational states of the citrate ligand and its coordination with the magnesium ion in the presence of water molecules. Understanding these hydrated conformations at a quantum mechanical level is paramount for optimizing drug design, formulation stability, and bioavailability.

This technical guide provides an in-depth exploration of the quantum mechanical studies of magnesium citrate hydrate (B1144303) conformations. It details the methodologies for both experimental structure determination and computational analysis, presents key structural data, and offers a standardized workflow for researchers in the field. The focus is on the interplay between the citrate anion's conformational flexibility and the coordination chemistry of the magnesium cation, which dictates the overall supramolecular structure and, consequently, the material's properties.

Key Conformations of Magnesium Citrate Hydrates

Quantum mechanical studies, supported by experimental crystallographic data, have identified two low-energy conformations of the citrate anion in magnesium citrate hydrates: trans,trans and trans,gauche.[1] These conformations are defined by the torsion angles around the C2-C3 and C3-C4 bonds of the citrate backbone.

In magnesium hydrogen citrate dihydrate (Mg(HC₆H₅O₇)(H₂O)₂), the citrate anion adopts a trans,trans-conformation.[1] This conformer facilitates a tridentate chelation to the magnesium ion, involving a terminal carboxylate group, the central carboxylate group, and the hydroxyl group.[1]

Conversely, in bis(dihydrogen citrato)magnesium (Mg(H₂C₆H₅O₇)₂), the citrate anion is found in the trans,gauche-conformation.[1] This arrangement leads to a bidentate chelation to the magnesium ion, utilizing the hydroxyl group and the central carboxylate group.[1]

In both structures, the magnesium cation maintains an octahedral coordination geometry.[1] The remaining coordination sites are occupied by water molecules, which play a crucial role in stabilizing the crystal lattice through an extensive network of hydrogen bonds.

Methodologies for Studying Magnesium Citrate Hydrate Conformations

A combined experimental and computational approach is essential for the accurate characterization of this compound conformations.

Experimental Protocols

1. Synthesis and Crystallization:

The synthesis of specific magnesium citrate hydrates can be achieved through aqueous solution chemistry. For example, magnesium hydrogen citrate dihydrate can be synthesized by reacting citric acid monohydrate with magnesium carbonate in water, followed by controlled evaporation.[1]

-

Protocol for Magnesium Hydrogen Citrate Dihydrate Synthesis:

-

Dissolve 10.0 mmol of citric acid monohydrate (H₃C₆H₅O₇·H₂O) in 10 ml of deionized water.

-

Gradually add 10.0 mmol of magnesium carbonate ('MgCO₃') to the citric acid solution with stirring. Note: The actual reagent may be a basic magnesium carbonate such as Mg₅(CO₃)₄(OH)₂.

-

Continue stirring until the effervescence ceases and a clear solution is obtained.

-

Dry the resulting solution in an oven at approximately 333 K to yield the solid magnesium hydrogen citrate dihydrate.[1]

-

2. Crystal Structure Determination:

High-resolution structural data is a prerequisite for subsequent quantum mechanical calculations. Synchrotron X-ray powder diffraction is a powerful technique for determining the crystal structures of polycrystalline materials.

-

Protocol for Synchrotron X-ray Powder Diffraction:

-

Load the synthesized this compound powder into a capillary.

-

Mount the capillary on the diffractometer at a synchrotron source.

-

Collect high-resolution powder diffraction data at a suitable wavelength.

-

Process the diffraction data to solve and refine the crystal structure using methods like Rietveld refinement.

-

Computational Protocols

Density Functional Theory (DFT) is the state-of-the-art computational method for optimizing and analyzing the structures of coordination complexes like magnesium citrate hydrates.

-

Protocol for DFT Geometry Optimization:

-

Initial Structure: Use the experimentally determined crystal structure as the starting point for the calculations.

-

Software: Employ a solid-state quantum chemistry package such as CRYSTAL09.

-

Functional: Select a suitable density functional, for instance, the B3LYP hybrid functional, which has been shown to provide accurate results for similar systems.

-

Basis Sets: Choose appropriate basis sets for each element. For example:

-

H, C, O: Gatti et al. (1994) basis sets.

-

Mg: McCarthy & Harrison (1994) or Peintinger et al. (2013) basis sets.

-

-

Calculation Parameters:

-

Set up the calculation with a fixed experimental unit cell.

-

Define a suitable k-point mesh for sampling the Brillouin zone (e.g., 8 k-points).

-

-

Geometry Optimization: Perform a full geometry optimization of the atomic positions within the fixed unit cell until the forces on the atoms converge below a defined threshold.

-

Analysis: Analyze the optimized geometry to determine bond lengths, bond angles, torsion angles, and the nature of the magnesium-citrate coordination. Further analysis, such as Mulliken population analysis, can provide insights into the covalent character of the Mg-O bonds.[1]

-

Workflow for Quantum Mechanical Analysis

The logical flow for a comprehensive study of this compound conformations is depicted below. This workflow starts from the synthesis of the material and proceeds through experimental characterization to detailed quantum mechanical calculations and analysis.

Quantitative Data

The stability of the different this compound conformations is significantly influenced by the intricate network of hydrogen bonds. The geometric parameters of these bonds, as determined by DFT calculations, provide a quantitative measure of their strength and importance in the crystal lattice.

Table 1: Hydrogen-Bond Geometry for Magnesium Hydrogen Citrate Dihydrate (DFT-Optimized) [1]

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| O12–H26···O16 | 1.00 | 1.64 | 2.614 | 161 |

| O17–H18···O16 | 1.00 | 1.69 | 2.682 | 176 |

| O20–H22···O21 | 0.98 | 1.82 | 2.795 | 171 |

| O20–H23···O13 | 0.98 | 1.89 | 2.844 | 166 |

| O21–H24···O15 | 1.00 | 1.69 | 2.666 | 166 |

| O21–H25···O14 | 0.99 | 1.81 | 2.792 | 174 |

Table 2: Hydrogen-Bond Geometry for Bis(dihydrogen citrato)magnesium (DFT-Optimized) [1]

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| O11–H21···O12 | 1.02 | 1.55 | 2.567 | 179 |

| O17–H18···O15 | 0.99 | 1.72 | 2.708 | 174 |

| C4–H10···O15 | 1.09 | 2.47 | 3.522 | 161 |

Conclusion

The conformational landscape of magnesium citrate hydrates is a critical determinant of its properties in pharmaceutical applications. Quantum mechanical studies, anchored by high-quality experimental data, provide unparalleled insight into the stable conformations and the subtle energetic balances governed by coordination and hydrogen bonding. The methodologies and workflow presented in this guide offer a robust framework for researchers to explore these systems. Future work in this area could involve the systematic exploration of a wider range of potential conformers and the influence of the aqueous environment on their relative stabilities, which will be invaluable for the rational design of magnesium-based therapeutics and supplements.

References

Determining the Stoichiometry and Hydration States of Synthesized Magnesium Citrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the stoichiometry and hydration states of synthesized magnesium citrate (B86180). Magnesium citrate, a widely used magnesium supplement and pharmaceutical ingredient, can exist in various forms with different magnesium-to-citrate ratios and degrees of hydration, which significantly impact its physicochemical properties and bioavailability. Accurate characterization is therefore critical for quality control and drug development.

Synthesis of Magnesium Citrate

The synthesis of magnesium citrate typically involves the reaction of a magnesium source with citric acid in an aqueous solution. The stoichiometry of the final product can be controlled by adjusting the molar ratio of the reactants and the reaction conditions such as temperature and pH.

Common Synthesis Protocol

A prevalent method for synthesizing magnesium citrate involves the reaction of magnesium carbonate (MgCO₃), magnesium oxide (MgO), or magnesium hydroxide (B78521) (Mg(OH)₂) with citric acid (H₃C₆H₅O₇).[1]

Experimental Protocol:

-

Dissolution of Citric Acid: Dissolve a calculated amount of citric acid in purified water. The solution can be heated to approximately 70°C to ensure complete dissolution.[1][2]

-

Reaction with Magnesium Source: Gradually add a stoichiometric amount of magnesium carbonate, magnesium oxide, or magnesium hydroxide to the citric acid solution while stirring. The reaction with magnesium carbonate will produce carbon dioxide, resulting in effervescence.[3] The reaction temperature is typically controlled to not exceed 90°C.[1][2] The pH of the reaction mixture is maintained between 5 and 8.[1]

-

Precipitation and Crystallization: After the addition of the magnesium source is complete, the reaction is allowed to proceed for several hours, leading to the formation of a white precipitate of magnesium citrate.[1][2] The solution is then cooled to facilitate crystallization.

-

Isolation and Drying: The magnesium citrate precipitate is isolated by filtration. The collected solid is then washed with deionized water to remove any unreacted starting materials. The product is subsequently dried. The drying temperature and duration will determine the final hydration state. For instance, drying at 70-80°C yields magnesium citrate with crystal water, while increasing the temperature to 150°C for an extended period can produce anhydrous magnesium citrate.[1][2]

The following diagram illustrates the general workflow for the synthesis of magnesium citrate.

Caption: General workflow for the synthesis of magnesium citrate.

Determination of Stoichiometry

The stoichiometry, or the molar ratio of magnesium to citrate, is a critical parameter. The most common form is trimagnesium dicitrate, which has a 3:2 magnesium to citrate ratio.[4][5] However, other forms such as magnesium hydrogen citrate (1:1 ratio) and bis(dihydrogencitrato)magnesium (1:2 ratio) can also be synthesized.[4]

Titrimetric Analysis of Magnesium Content

A widely used method for determining the magnesium content is complexometric titration with ethylenediaminetetraacetic acid (EDTA).

Experimental Protocol (USP Method):

-

Sample Preparation: Accurately weigh about 400 mg of the synthesized magnesium citrate and dissolve it in 50 mL of water.[6]

-

Buffering: Add 20 mL of an ammonia-ammonium chloride buffer to adjust the pH of the solution.[6]

-

Indicator: Add 0.1 mL of Eriochrome Black T indicator.[6]

-

Titration: Titrate the solution with a standardized 0.05 M EDTA solution until the color changes to a distinct blue endpoint.[6]

-

Calculation: The magnesium content is calculated from the volume of EDTA consumed, where each mL of 0.05 M EDTA is equivalent to 1.215 mg of magnesium.[6]

The United States Pharmacopeia (USP) specifies that magnesium citrate should contain not less than 14.5 percent and not more than 16.4 percent of magnesium, calculated on a dried basis.[6]

Determination of Hydration State

The number of water molecules associated with the magnesium citrate crystal structure, known as the water of hydration, can be determined using thermal analysis techniques, primarily thermogravimetric analysis (TGA). Different hydrated forms, such as the 9-hydrate and 14-hydrate, have been reported.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. When a hydrated salt is heated, it will lose its water of hydration at specific temperature ranges, resulting in a stepwise mass loss in the TGA curve.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the magnesium citrate sample (typically 5-10 mg) into a TGA crucible.

-

TGA Measurement: Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve will show a weight loss corresponding to the dehydration of the sample. The percentage of weight loss can be used to calculate the number of water molecules of hydration. For example, the "Loss on drying" test in the USP monograph specifies drying at 135°C for 16 hours, with a maximum weight loss of 29%.[6] Anhydrous magnesium citrate should lose not more than 2.0% of its weight.[6]

The following diagram illustrates the workflow for determining the stoichiometry and hydration state of synthesized magnesium citrate.

Caption: Workflow for the characterization of magnesium citrate.

Other Analytical Techniques

In addition to titration and TGA, a suite of other analytical techniques can be employed for a more comprehensive characterization of synthesized magnesium citrate.

| Analytical Technique | Application |

| X-Ray Diffraction (XRD) | Determines the crystalline structure of the compound and can help identify the presence of different phases or impurities.[7] |

| Infrared (IR) Spectroscopy | Provides information about the chemical structure and the presence of functional groups, which can confirm the citrate component.[7] |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions and can be used to study dehydration and decomposition processes.[8] |

| High-Performance Liquid Chromatography (HPLC) | Can be used to separate and quantify the citrate content and detect any organic impurities.[7] |

| Elemental Analysis | Determines the elemental composition (C, H, O, Mg) of the compound, providing a direct measure of its stoichiometry.[7] |

Summary of Common Magnesium Citrate Forms

The following table summarizes the properties of some reported forms of magnesium citrate.

| Compound Name | Mg:Citrate Ratio | Formula | Hydration State |

| Trimagnesium Dicitrate Nonahydrate | 3:2 | Mg₃(C₆H₅O₇)₂·9H₂O | 9 |

| Trimagnesium Dicitrate Tetradecahydrate | 3:2 | Mg₃(C₆H₅O₇)₂·14H₂O | 14 |

| Magnesium Hydrogen Citrate Dihydrate | 1:1 | Mg(HC₆H₅O₇)·2H₂O | 2 |

| Bis(dihydrogencitrato)magnesium | 1:2 | Mg(H₂C₆H₅O₇)₂ | 0 (Anhydrous) |

| Magnesium Citrate Dibasic Tetrahydrate | - | - | 4 |

Note: The exact stoichiometry and hydration state of synthesized magnesium citrate can vary depending on the synthesis and purification methods employed. Therefore, thorough characterization using the techniques described in this guide is essential for ensuring the quality and consistency of the final product.

References

- 1. meixi-mgo.com [meixi-mgo.com]

- 2. CN104447272A - Production method of magnesium citrate anhydrous - Google Patents [patents.google.com]

- 3. Crystal structures of two magnesium citrates from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnesium citrate - Wikipedia [en.wikipedia.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Magnesium Citrate [drugfuture.com]

- 7. ruipugroup.com [ruipugroup.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Magnesium Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous magnesium citrate (B86180). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the biological context of magnesium citrate's action through relevant signaling pathways.

Anhydrous magnesium citrate is a compound that can exist in different forms, primarily as trimagnesium dicitrate and dibasic magnesium citrate . For the purpose of this guide, and reflecting its prevalent use in pharmaceutical and nutraceutical applications, the focus will be on trimagnesium dicitrate, with comparative data for the dibasic form where relevant. Trimagnesium dicitrate consists of three magnesium ions per two citrate molecules.

Physical and Chemical Properties

The physical and chemical characteristics of anhydrous magnesium citrate are critical for its formulation, stability, and bioavailability. A summary of these properties is presented below, followed by detailed experimental protocols for their determination.

Table 1: Physical and Chemical Properties of Anhydrous Trimagnesium Dicitrate

| Property | Value | References |

| Chemical Name | Trimagnesium bis(2-hydroxypropane-1,2,3-tricarboxylate) | |

| Synonyms | Trimagnesium dicitrate, Magnesium citrate (3:2) | |

| CAS Number | 3344-18-1 | |

| Chemical Formula | C₁₂H₁₀Mg₃O₁₄ | |

| Molecular Weight | 451.11 g/mol | |

| Appearance | White to off-white, odorless, fine, slightly hygroscopic powder or granular powder. | |

| Solubility | Soluble in water (approximately 10% or more at 25°C), practically insoluble in ethanol. Dissolves in dilute acids. | |

| pH (1% solution) | Approximately 7.0 | |

| Magnesium Content | Approximately 14.5% - 16.4% | |

| Stability | Stable under recommended storage conditions. Should be stored in tightly sealed containers in a cool, dry place away from heat and humidity. | |

| Hygroscopicity | Slightly hygroscopic, readily absorbs moisture from the air. |

Table 2: Comparative Properties of Dibasic Magnesium Citrate Anhydrous

| Property | Value | References |

| Chemical Name | Magnesium 3-carboxy-3-hydroxypentanedioate | |

| Synonyms | Magnesium hydrogen citrate | |

| CAS Number | 144-23-0 | |

| Chemical Formula | C₆H₆MgO₇ | |

| Molecular Weight | 214.41 g/mol | |

| Hygroscopicity | Hygroscopic salt |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of anhydrous magnesium citrate are outlined below. These protocols are based on established pharmacopoeial and standard testing methods.

Assay of Magnesium Content by Complexometric Titration

This protocol determines the percentage of magnesium in anhydrous magnesium citrate.

-

Principle: Magnesium ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA) at an alkaline pH. Eriochrome Black T is used as an indicator, which forms a wine-red complex with magnesium ions. At the endpoint, EDTA displaces the indicator from the magnesium complex, causing a color change to blue.

-

Apparatus:

-

Analytical balance

-

250 mL conical flask

-

50 mL burette

-

Pipettes

-

Magnetic stirrer

-

-

Reagents:

-

0.05 M Edetate Disodium (EDTA) solution, standardized

-

Ammonia-ammonium chloride buffer TS

-

Eriochrome Black T indicator solution

-

Triethanolamine

-

Deionized water

-

-

Procedure:

-

Accurately weigh approximately 400 mg of anhydrous magnesium citrate.

-

Transfer the sample to a 250 mL conical flask and dissolve in 50 mL of deionized water.

-

Add 10 mL of ammonia-ammonium chloride buffer TS and 5 mL of triethanolamine.

-

Add 0.3 mL of Eriochrome Black T indicator solution. The solution should turn a wine-red color.

-

Titrate with 0.05 M EDTA solution with constant stirring until the last trace of violet disappears and the solution turns a distinct blue.

-

Record the volume of EDTA solution used.

-

-

Calculation: The percentage of magnesium is calculated using the following formula: % Mg = (V_EDTA × M_EDTA × AW_Mg) / (W_sample) × 100 Where:

-

V_EDTA = Volume of EDTA solution used in mL

-

M_EDTA = Molarity of the EDTA solution

-

AW_Mg = Atomic weight of magnesium (24.305 g/mol )

-

W_sample = Weight of the anhydrous magnesium citrate sample in mg

-

Determination of Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of anhydrous magnesium citrate in a given solvent (e.g., water).

-

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure equilibrium is reached, resulting in a saturated solution. The concentration of the dissolved solid in the supernatant is then determined.

-

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

Appropriate analytical instrument for quantification (e.g., Atomic Absorption Spectrophotometer for magnesium content)

-

-

Procedure:

-

Add an excess amount of anhydrous magnesium citrate to a conical flask.

-

Add a known volume of the solvent (e.g., purified water at 25°C).

-

Stopper the flask and place it in a shaking incubator set at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

After agitation, allow the suspension to settle.

-

Withdraw a sample of the supernatant. To ensure no undissolved solids are present, centrifuge the sample at high speed.

-

Carefully collect the clear supernatant and dilute it to a known volume with the solvent.

-

Analyze the concentration of magnesium in the diluted sample using a validated analytical method.

-

Calculate the solubility of anhydrous magnesium citrate in the solvent.

-

pH Determination

This protocol outlines the procedure for measuring the pH of a solution of anhydrous magnesium citrate according to USP <791>.

-

Principle: The pH of a solution is measured potentiometrically using a calibrated pH meter with a glass electrode.

-

Apparatus:

-

pH meter with a glass electrode and a temperature probe

-

Beakers

-

Magnetic stirrer and stir bars

-

Analytical balance

-

-

Reagents:

-

Standard pH buffer solutions (e.g., pH 4.0, 7.0, and 10.0)

-

Deionized water

-

-

Procedure:

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample. For a neutral salt like trimagnesium dicitrate, buffers of pH 4.0 and 10.0 are suitable, with a check at pH 7.0.

-

Sample Preparation: Prepare a 1% (w/v) solution of anhydrous magnesium citrate in deionized water. For example, dissolve 1 g of the sample in 100 mL of deionized water.

-

Measurement:

-

Rinse the electrode and temperature probe with deionized water and blot dry.

-

Immerse the electrodes in the sample solution and stir gently.

-

Allow the reading to stabilize and record the pH value.

-

-

Hygroscopicity Testing (European Pharmacopoeia Method)

This protocol provides a method for assessing the hygroscopic nature of anhydrous magnesium citrate.

-

Principle: The sample is exposed to a controlled high-humidity environment for a specified period, and the percentage increase in mass is determined.

-

Apparatus:

-

Desiccator with a saturated solution of ammonium (B1175870) chloride (to maintain approximately 80% relative humidity at 25°C)

-

Weighing bottle with a ground-glass stopper

-

Analytical balance

-

-

Procedure:

-

Weigh a clean, dry weighing bottle with its stopper.

-

Place a specified amount of the anhydrous magnesium citrate sample (e.g., 1 g) into the weighing bottle and weigh it accurately.

-

Place the open weighing bottle (with the stopper alongside) in the desiccator maintained at 25°C and 80% relative humidity.

-

After 24 hours, remove the weighing bottle, immediately close it with its stopper, and weigh it.

-

Calculate the percentage increase in mass.

-

-

Interpretation: The hygroscopicity is classified based on the percentage weight gain. For a "slightly hygroscopic" substance, the increase in mass is typically between 0.2% and 2% w/w.

Signaling Pathways and Biological Relevance

Anhydrous magnesium citrate exerts its primary biological effects through the dissociation and release of magnesium ions (Mg²⁺). While its use as a laxative is based on an osmotic effect, the absorbed Mg²⁺ ions are involved in a multitude of cellular signaling pathways critical for physiological function.

Magnesium and the mTOR Signaling Pathway

Magnesium ions are crucial for the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[[“]][[“]]

Caption: Magnesium's role in the mTOR signaling pathway.

Magnesium's Influence on the Wnt/β-catenin Signaling Pathway

Magnesium ions have been shown to modulate the canonical Wnt/β-catenin signaling pathway, which is essential for bone formation and other developmental processes.[3][4]